N-{3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]PHENYL}-N-METHYLMETHANESULFONAMIDE
Overview
Description
N-{3-[(2-Fluorophenyl)methanesulfonamido]phenyl}-N-methylmethanesulfonamide: is a complex organic compound characterized by the presence of fluorine, sulfonamide, and phenyl groups
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and enzymes. It may be used in assays to investigate enzyme inhibition or activation.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its therapeutic properties. It may be investigated as a candidate for drug development, particularly for conditions that involve enzyme modulation.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. It may be employed in the production of polymers, coatings, and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(2-Fluorophenyl)methanesulfonamido]phenyl}-N-methylmethanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-fluorophenylmethanesulfonamide with a suitable phenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of N-{3-[(2-Fluorophenyl)methanesulfonamido]phenyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-Fluorophenyl)methanesulfonamide
- N-Phenyl-bis(trifluoromethanesulfonimide)
Comparison: Compared to similar compounds, N-{3-[(2-Fluorophenyl)methanesulfonamido]phenyl}-N-methylmethanesulfonamide is unique due to its specific structural features, such as the presence of both fluorine and sulfonamide groups
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[3-[methyl(methylsulfonyl)amino]phenyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O4S2/c1-18(23(2,19)20)14-8-5-7-13(10-14)17-24(21,22)11-12-6-3-4-9-15(12)16/h3-10,17H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKNYALMZPRCBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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